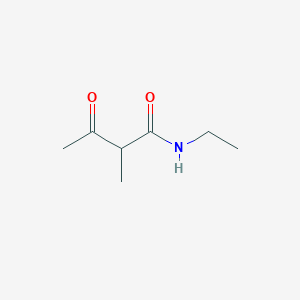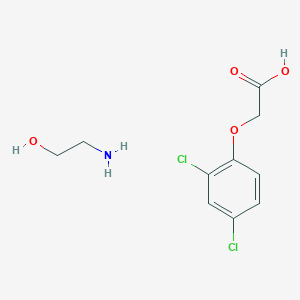
N-Ethyl-2-methyl-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-methyl-3-oxobutanamide, also known as ethyl acetoacetate, is a colorless liquid that is commonly used in organic synthesis. It is a versatile compound that has a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and food additives. Ethyl acetoacetate is a beta-ketoester that contains two carbonyl groups and an ethyl group, which makes it an important building block for the synthesis of many organic compounds.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-methyl-3-oxobutanamide acetoacetate is not well understood, but it is believed to be due to its ability to act as a nucleophile and form covalent bonds with other molecules. Ethyl acetoacetate can also undergo a range of chemical reactions, including esterification, aldol condensation, and Michael addition. These reactions make it an important building block for the synthesis of many organic compounds.
Biochemical and Physiological Effects
Ethyl acetoacetate has been shown to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antipyretic, and analgesic properties. Ethyl acetoacetate has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been found to have anti-tumor activity and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-Ethyl-2-methyl-3-oxobutanamide acetoacetate in lab experiments is its versatility. It can be used as a building block for the synthesis of many organic compounds, and its reactions can be easily controlled. Another advantage is its low toxicity, which makes it safe to handle in the laboratory.
One of the limitations of using N-Ethyl-2-methyl-3-oxobutanamide acetoacetate in lab experiments is its reactivity. It can react with other molecules in the laboratory, which can make it difficult to isolate and purify. Another limitation is its cost, as it is a relatively expensive compound.
Orientations Futures
There are many future directions for the use of N-Ethyl-2-methyl-3-oxobutanamide acetoacetate in scientific research. One potential direction is the synthesis of new drugs using N-Ethyl-2-methyl-3-oxobutanamide acetoacetate as a building block. Another potential direction is the development of new agrochemicals using N-Ethyl-2-methyl-3-oxobutanamide acetoacetate as a starting material. Ethyl acetoacetate can also be used in the synthesis of new materials, such as polymers and nanoparticles. Finally, N-Ethyl-2-methyl-3-oxobutanamide acetoacetate can be used in the development of new analytical methods for the detection of various molecules.
Méthodes De Synthèse
Ethyl acetoacetate can be synthesized through the Claisen condensation reaction between N-Ethyl-2-methyl-3-oxobutanamide acetate and N-Ethyl-2-methyl-3-oxobutanamide acetoacetate. The reaction is carried out in the presence of a strong base such as sodium ethoxide or sodium hydroxide. The reaction is usually conducted under reflux conditions, and the product is obtained by distillation.
Applications De Recherche Scientifique
Ethyl acetoacetate has been extensively used in scientific research for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and food additives. It is an important intermediate in the synthesis of many drugs, such as barbiturates, antihistamines, and anti-inflammatory agents. Ethyl acetoacetate is also used in the synthesis of agrochemicals, such as insecticides and herbicides.
Propriétés
Numéro CAS |
139192-43-1 |
|---|---|
Nom du produit |
N-Ethyl-2-methyl-3-oxobutanamide |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
N-ethyl-2-methyl-3-oxobutanamide |
InChI |
InChI=1S/C7H13NO2/c1-4-8-7(10)5(2)6(3)9/h5H,4H2,1-3H3,(H,8,10) |
Clé InChI |
VWAZBWBFYOAMHH-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C(C)C(=O)C |
SMILES canonique |
CCNC(=O)C(C)C(=O)C |
Synonymes |
Butanamide, N-ethyl-2-methyl-3-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)







